

BVT-14225: A New Generation 11β-HSD1 Inhibitor with Enhanced Therapeutic Potential

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Compound of Interest		
Compound Name:	BVT-14225	
Cat. No.:	B15613526	Get Quote

BVT-14225, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, represents a significant advancement over previous generation compounds for the potential treatment of metabolic disorders such as type 2 diabetes and obesity. Emerging data indicates that **BVT-14225** offers improved potency and selectivity, which may translate to a better efficacy and safety profile compared to its predecessors.

The enzyme 11β -HSD1 plays a crucial role in the tissue-specific regulation of glucocorticoid activity, converting inactive cortisone to active cortisol. Elevated 11β -HSD1 activity in metabolic tissues like the liver and adipose tissue is linked to insulin resistance, dyslipidemia, and central obesity. Inhibition of this enzyme is therefore a promising therapeutic strategy.

This guide provides a comparative analysis of **BVT-14225** against earlier 11β -HSD1 inhibitors, including the non-selective first-generation compound carbenoxolone and later-generation selective inhibitors such as BI 187004 and MK-0916. The comparison focuses on preclinical and clinical data related to potency, selectivity, pharmacokinetics, and clinical outcomes.

Comparative Efficacy and Potency

BVT-14225 has demonstrated high potency in inhibiting 11β -HSD1. In vitro studies have shown an IC50 of 52 nM for **BVT-14225** against the human 11β -HSD1 enzyme[1]. This high level of inhibition at nanomolar concentrations suggests a strong potential for therapeutic efficacy at low doses.



For comparison, carbenoxolone, a first-generation non-selective inhibitor, exhibits inhibitory activity against both 11β -HSD1 and 11β -HSD2. Its lack of selectivity is a significant drawback, leading to potential side effects related to mineralocorticoid excess. While specific IC50 values for carbenoxolone can vary across different studies and assay conditions, it is generally considered less potent than newer selective inhibitors.

Later generation selective inhibitors like MK-0916 have also shown high potency, with an IC50 of 70.4 nM for hepatic 11β -HSD1 inhibition in an Emax model[2]. Clinical studies with MK-0916 demonstrated an 84% inhibition of in vivo cortisone-to-cortisol conversion at a daily dose of 6 mg[2]. Similarly, BI 187004 has shown potent and sustained inhibition of 11β -HSD1 in both liver and adipose tissue in clinical trials[3].

Table 1: Comparative Potency of 11β-HSD1 Inhibitors

Compound	Target	IC50	Reference
BVT-14225	Human 11β-HSD1	52 nM	[1]
MK-0916	Hepatic 11β-HSD1 (Emax model)	70.4 nM	[2]
Carbenoxolone	11β-HSD1	Varies (μM range)	[4]
BI 187004	11β-HSD1	Not explicitly stated in provided text	

Selectivity Profile

A key advantage of newer generation 11β -HSD1 inhibitors like **BVT-14225** lies in their selectivity over the 11β -HSD2 isoenzyme. 11β -HSD2 is crucial for inactivating cortisol in mineralocorticoid target tissues, thereby preventing illicit activation of the mineralocorticoid receptor. Inhibition of 11β -HSD2 can lead to side effects such as sodium and water retention, hypokalemia, and hypertension.

Carbenoxolone is non-selective and inhibits both 11β -HSD1 and 11β -HSD2, which contributes to its adverse effect profile[5]. In contrast, compounds like BI 187004 and MK-0916 were developed to be highly selective for 11β -HSD1. While specific selectivity ratios for **BVT-14225**



are not yet widely published, its classification as a "selective" inhibitor suggests a significant improvement over carbenoxolone.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug are critical for its clinical utility. Available data for previous generation selective inhibitors provide a benchmark for evaluating **BVT-14225**.

Carbenoxolone: Absorbed from the gastrointestinal tract and highly bound to plasma proteins. It is primarily excreted in the feces via bile[6][7]. In rats, it has a plasma half-life of 15 minutes[8].

BI 187004: This compound is rapidly absorbed, with peak plasma concentrations reached within 2 hours. It exhibits a long terminal half-life of 106-124 hours, suggesting the potential for once-daily dosing. However, its exposure increases non-proportionally with the dose[9][10]. Renal excretion is low (3-5%)[11].

MK-0916: Rapidly absorbed with a time to maximum concentration of 1.1-1.8 hours for doses ≥3 mg. Its exposure increases approximately in proportion to the dose[2].

Table 2: Comparative Pharmacokinetic Parameters



Compound	Key Pharmacokinetic Features	Reference
BVT-14225	Data not available in the provided search results.	
Carbenoxolone	Absorbed from GI tract, highly protein-bound, fecal excretion, short half-life in rats.	[6][7][8]
BI 187004	Rapid absorption (Tmax ~2h), long half-life (106-124h), non- proportional exposure, low renal excretion.	[9][10][11]
MK-0916	Rapid absorption (Tmax 1.1-1.8h), dose-proportional exposure.	[2]

Clinical Efficacy and Safety

Clinical trials with previous generation 11β -HSD1 inhibitors have shown mixed results, highlighting the challenges in translating preclinical efficacy to clinical benefit.

Carbenoxolone: Has been shown to improve verbal fluency and memory in elderly men and type 2 diabetics[12]. In preclinical models, it ameliorated metabolic syndrome in obese rats[13] [14]. However, its clinical use is limited by its side effects.

BI 187004: Clinical studies showed significant and sustained inhibition of 11β-HSD1 in the liver and adipose tissue. Despite this, it did not lead to clinically relevant improvements in glycemic control or body weight in patients with type 2 diabetes[15][16]. The drug was generally well-tolerated[9].

MK-0916: In patients with type 2 diabetes and metabolic syndrome, MK-0916 showed modest improvements in HbA1c, body weight, and blood pressure, but no significant effect on fasting plasma glucose[17]. It was generally well-tolerated but led to mechanism-based activation of the hypothalamic-pituitary-adrenal axis[17].

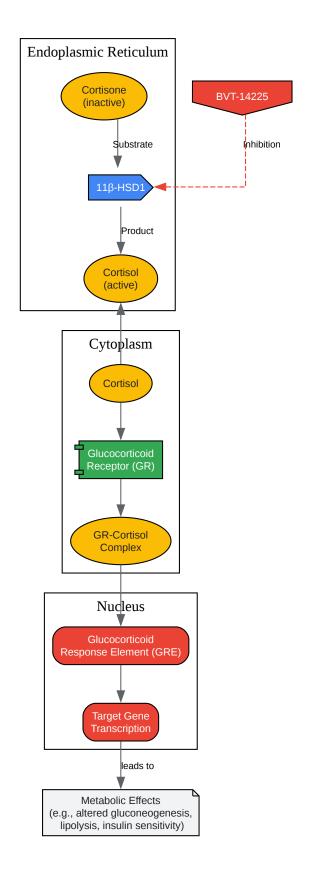


The clinical development of **BVT-14225** is anticipated to build upon the lessons learned from these earlier compounds, with the hope that its potentially optimized profile will lead to more robust clinical efficacy.

Signaling Pathway and Experimental Workflows

The therapeutic effect of **BVT-14225** and other 11β -HSD1 inhibitors is achieved by modulating the glucocorticoid signaling pathway at the tissue level.





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Caption: 11β-HSD1 Signaling Pathway and Inhibition by **BVT-14225**.



The experimental workflow for evaluating 11β -HSD1 inhibitors typically involves a series of in vitro and in vivo assays.



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Caption: Experimental Workflow for 11β-HSD1 Inhibitor Development.

Experimental Protocols 11β-HSD1 Enzyme Inhibition Assay (Scintillation Proximity Assay - SPA)

This assay is a high-throughput method to determine the IC50 of an inhibitor.

• Materials: Microsomes containing human 11β-HSD1, NADPH, [3H]cortisone, anti-cortisol monoclonal antibody, protein A-coated SPA beads, test compound (e.g., **BVT-14225**), and a suitable buffer.

Procedure:

- Incubate the 11β-HSD1 microsomes with NADPH and [3H]cortisone in the presence of varying concentrations of the test compound.
- The enzyme converts [3H]cortisone to [3H]cortisol.
- Stop the reaction and add the anti-cortisol antibody coupled to SPA beads.
- The [3H]cortisol specifically binds to the antibody-coated beads, bringing the tritium into close proximity with the scintillant in the beads, which generates a light signal.
- Measure the signal using a microplate scintillation counter.



- Calculate the percent inhibition at each compound concentration and determine the IC50 value.
- Counterscreen: To assess selectivity, a similar assay is performed using 11β-HSD2 microsomes, [3H]cortisol as the substrate, and NAD+ as the cofactor, monitoring the disappearance of the substrate.

Cell-Based 11β-HSD1 Activity Assay

This assay confirms the activity of the inhibitor in a cellular context.

- Cell Line: A suitable cell line endogenously expressing 11β-HSD1 (e.g., differentiated C2C12 myotubes) or a cell line engineered to overexpress the enzyme.
- Procedure:
 - Culture the cells to the desired confluency or differentiation state.
 - Pre-incubate the cells with varying concentrations of the test inhibitor.
 - Add cortisone (the substrate) to the cell culture medium.
 - Incubate for a defined period to allow for the conversion of cortisone to cortisol by intracellular 11β-HSD1.
 - Collect the cell culture supernatant.
 - Measure the concentration of cortisol in the supernatant using a suitable method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or LC-MS/MS.
 - Calculate the inhibition of cortisol production at each inhibitor concentration to determine the cellular IC50.

Conclusion

BVT-14225 emerges as a promising next-generation 11β-HSD1 inhibitor with high potency. While comprehensive comparative data, particularly regarding its selectivity and pharmacokinetic profile, are still forthcoming, the initial findings suggest potential advantages



over earlier compounds. The improved understanding of the challenges faced by previous generation inhibitors, such as off-target effects and modest clinical efficacy, has paved the way for the development of more refined molecules like **BVT-14225**. Further research and clinical trials will be crucial to fully elucidate the therapeutic benefits of **BVT-14225** in metabolic diseases.

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